A few studies have explored the potential of isobutyl nitrite to cause genetic mutations and damage to genetic material (DNA). In vitro (laboratory) tests using rodent cells have shown positive results for mutations, sister chromatid exchanges, and chromosomal aberrations "] . The Ames test, a common method for detecting mutagenic potential, yielded positive results in strains sensitive to base substitutions but negative in strains sensitive to frameshift mutations "] . However, more research is needed to confirm these findings and understand the potential implications for human health.
Some studies have explored the neurotoxic effects of isobutyl nitrite, given its use as a recreational drug ("poppers"). One study investigated the neurotoxicity of isobutyl nitrite, along with other alkyl nitrites, on learning, memory, and motor coordination in rats. The results suggested potential neurotoxic effects, but more research is needed to fully understand the impact on the central nervous system PubMed Central, "[Neurotoxicity induced by alkyl nitrites: Impairment in learning/memory and motor coordination: "] .
Isobutyl nitrite is an organic compound classified as an alkyl nitrite, with the chemical formula C₄H₉NO₂. It is a clear, colorless to pale yellow liquid that has a distinctive fruity odor. Isobutyl nitrite is known for its volatile nature and is highly flammable, making it a substance of interest in both medicinal and recreational contexts. As an alkyl nitrite, it is an ester of nitrous acid, formed by the reaction of isobutanol with nitrous acid or sodium nitrite in acidic conditions .
Isobutyl nitrite is not used in any biological processes and a mechanism of action within the body is not relevant for scientific research.
Isobutyl nitrite is a hazardous compound with several safety concerns:
In addition to hydrolysis, isobutyl nitrite can participate in nitrosation reactions where it acts as a weak nitrosating agent. This involves the conversion of amines to nitrosamines under specific conditions . Furthermore, it has been noted that the compound can undergo spontaneous decomposition under light, producing nitric oxide .
Isobutyl nitrite can be synthesized through several methods:
These synthesis methods highlight the compound's accessibility for both industrial and laboratory applications.
Isobutyl nitrite has several applications:
Despite its applications, safety precautions are essential due to its flammability and potential health risks.
Interaction studies involving isobutyl nitrite have focused on its pharmacokinetics and metabolic pathways. Research indicates that upon inhalation or intravenous administration, it rapidly converts to isobutyl alcohol with a half-life of approximately 1.3 minutes. This rapid metabolism suggests significant systemic clearance rates . Furthermore, studies have demonstrated that the compound's mutagenicity varies depending on the presence of metabolic activation systems during testing .
Isobutyl nitrite belongs to a larger class of alkyl nitrites which includes several related compounds. Below are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Amyl Nitrite | C₅H₁₁NO₂ | Historically used in medicine; known for stronger effects than isobutyl nitrite. |
Propyl Nitrite | C₃H₇NO₂ | Less common; similar applications but lower potency. |
Butyl Nitrite | C₄H₉NO₂ | Similar structure; often used interchangeably but varies slightly in effects. |
Ethyl Nitrite | C₂H₅NO₂ | Lower boiling point; gaseous at room temperature. |
The uniqueness of isobutyl nitrite lies in its balance between recreational use and medicinal properties, alongside specific metabolic pathways that differentiate it from other alkyl nitrites.
Isobutyl nitrite possesses the molecular formula C₄H₉NO₂ with a molecular weight of 103.12 g/mol [1] [2] [4]. The compound is systematically named as 2-methylpropyl nitrite according to International Union of Pure and Applied Chemistry nomenclature [4] [5]. The chemical structure is represented by the formula (CH₃)₂CHCH₂ONO, indicating that isobutyl nitrite is an ester formed between isobutanol and nitrous acid [1] [3] [17].
The structural characteristics of isobutyl nitrite feature a branched alkyl chain attached to a nitrite functional group through an oxygen atom [1] [4]. The compound exhibits the characteristic O-N=O arrangement of nitrite esters, where the nitrogen atom is double-bonded to one oxygen and single-bonded to another oxygen atom that connects to the alkyl group [19]. Computational studies have revealed that isobutyl nitrite exists in multiple conformational forms, with the cis-trans geometry being the most thermodynamically stable conformer [19]. In this configuration, the molecule adopts a cis orientation with respect to the C-O-N=O dihedral angle and a trans orientation regarding the C-C-O-N dihedral angle [19].
The conformational preference of isobutyl nitrite is attributed to the formation of pseudo hydrogen bonds between the nitrite group and the alpha-carbon hydrogen atoms [19]. This intramolecular interaction stabilizes the cis conformer relative to alternative orientations [19]. The Chemical Abstracts Service registry number for isobutyl nitrite is 542-56-3, and it is also catalogued under various identifiers including the International Chemical Identifier InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3 [1] [4].
The physical properties of isobutyl nitrite have been extensively characterized through experimental measurements. The compound exists as a clear colorless to pale yellow liquid at ambient temperature [6] [8] [14]. The boiling point of isobutyl nitrite has been consistently reported as 66-67°C at standard atmospheric pressure [2] [7] [9]. Some sources report a slightly higher value of 70.5±9.0°C at 760 mmHg [10].
Property | Value | Reference |
---|---|---|
Boiling Point | 66-67°C | [2] [7] [9] |
Density | 0.87 g/mL at 25°C | [2] [7] [12] |
Refractive Index | 1.373 (n₂₀/D) | [2] [13] |
Flash Point | -21°C | [7] [10] |
Vapor Pressure | 10 mmHg at 20°C | [6] |
The density of isobutyl nitrite is reported as 0.87 g/mL at 25°C, indicating that the compound is less dense than water [2] [7] [12]. This relatively low density is characteristic of organic nitrite esters and reflects the molecular structure containing the light nitrite functional group [8]. The refractive index of isobutyl nitrite has been measured as 1.373 at 20°C using the sodium D-line [2] [13]. This optical property is valuable for compound identification and purity assessment [12].
The vapor pressure of isobutyl nitrite is 10 mmHg at 20°C, demonstrating its volatile nature [6]. The compound exhibits a flash point of -21°C, classifying it as a highly flammable liquid [7] [10]. The freezing point has not been definitively established in the literature, with most sources indicating that this parameter has not been measured or reported [10] [11].
The solubility characteristics of isobutyl nitrite vary significantly depending on the solvent system. In aqueous media, isobutyl nitrite exhibits limited solubility with a water solubility of less than 0.1 g/100 mL at 19°C [8] [9] [10]. The compound is described as slightly soluble in water and gradually decomposes upon contact with aqueous solutions [12] [14] [17].
Isobutyl nitrite demonstrates complete miscibility with alcohols, particularly ethanol [7] [12] [16]. This solubility behavior is consistent with the alcohol-derived nature of the compound and the presence of the oxygen-containing functional group that can participate in hydrogen bonding interactions with alcoholic solvents [12]. The compound also shows good solubility in organic solvents such as acetone and diethyl ether [16].
The stability of isobutyl nitrite is highly dependent on environmental conditions and the surrounding medium [8] [14]. In aqueous solutions, the compound undergoes hydrolytic decomposition, with the rate of degradation being pH-dependent [15]. Experimental studies have demonstrated that isobutyl nitrite exhibits rapid decomposition in buffered aqueous solutions at physiological pH [15]. When incubated in 0.1 M phosphate buffer at pH 7.4 and 37°C, isobutyl nitrite follows first-order kinetics with a half-life of approximately 14.0 minutes [15].
Medium | Stability/Half-life | Temperature | Reference |
---|---|---|---|
Phosphate Buffer (pH 7.4) | 14.0 minutes | 37°C | [15] |
Mouse Plasma | 2.8-3.7 seconds (initial phase) | 37°C | [15] |
Water | Gradual decomposition | Ambient | [12] [14] |
Alcohol | Stable | Ambient | [12] |
The compound is sensitive to light, air, and moisture, requiring storage under controlled conditions [7] [8]. Isobutyl nitrite should be stored at temperatures between 0-6°C under an inert atmosphere to maintain stability [7]. The compound is incompatible with acids, strong bases, and strong oxidizing agents, which can accelerate decomposition processes [8] [14].
Spectroscopic characterization of isobutyl nitrite has been accomplished using multiple analytical techniques, providing comprehensive structural information. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the nitrite functional group and the branched alkyl chain [18] [19] [20].
Infrared Spectroscopy
Vibrational analysis of isobutyl nitrite using infrared and Raman spectroscopy has identified key absorption bands characteristic of the nitrite ester functionality [19]. The nitrogen-oxygen double bond stretch appears as a strong absorption in the infrared spectrum, with the frequency being dependent on the conformational state of the molecule [19]. Computational studies using density functional theory have been employed to assign vibrational transitions to their corresponding normal coordinates [19].
The infrared spectrum of isobutyl nitrite displays bands corresponding to C-H stretching vibrations in the alkyl chain, C-O stretching of the ester linkage, and the characteristic N=O stretching vibrations [19] [20]. Both cis and trans conformers can be observed in gas-phase infrared spectra, reflecting the conformational flexibility of the molecule [19].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance analysis of isobutyl nitrite provides detailed information about the molecular structure and hydrogen environments [25] [27]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the different hydrogen atoms in the branched alkyl chain [25]. The methyl groups attached to the tertiary carbon appear as a doublet due to coupling with the methine hydrogen [25].
The nuclear magnetic resonance spectrum exhibits signals attributable to the CH₃ groups of the isopropyl moiety, the CH hydrogen of the branched carbon, and the OCH₂ hydrogen atoms adjacent to the nitrite group [25]. Carbon-13 nuclear magnetic resonance spectroscopy, while less commonly reported due to sensitivity limitations, can provide information about the carbon framework of the molecule [26] [28].
Mass Spectrometry
Mass spectrometric analysis of isobutyl nitrite has been conducted using electron ionization techniques [22] [23] [24]. The molecular ion peak appears at m/z 103, corresponding to the molecular weight of the compound [23]. Fragmentation patterns in the mass spectrum provide structural information through the identification of characteristic fragment ions [24].
Technique | Key Observations | Reference |
---|---|---|
Infrared | N=O stretch, C-H vibrations, conformational bands | [19] [20] |
¹H Nuclear Magnetic Resonance | Methyl doublets, methine signals, OCH₂ resonances | [25] |
Mass Spectrometry | Molecular ion at m/z 103, characteristic fragments | [23] [24] |
The mass spectrum of isobutyl nitrite shows significant fragmentation under electron ionization conditions, with the base peak often corresponding to fragment ions rather than the molecular ion [24]. Common fragmentation pathways include loss of the nitrite group and cleavage of carbon-carbon bonds in the alkyl chain [22]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and aid in structural elucidation [23].
Flammable;Irritant;Health Hazard